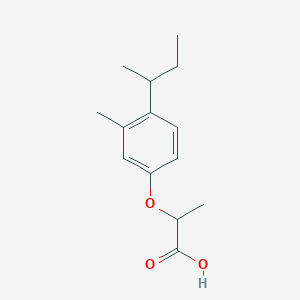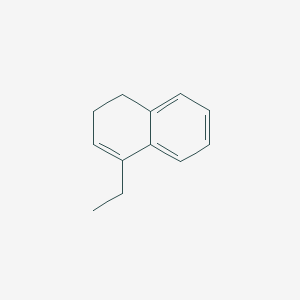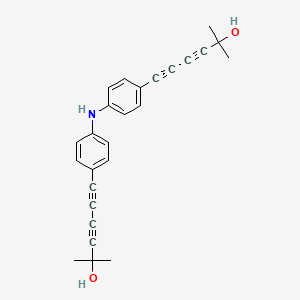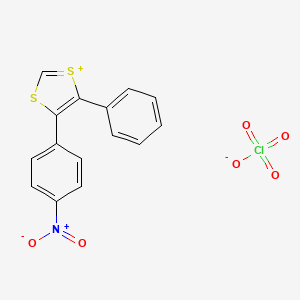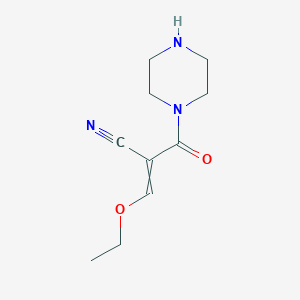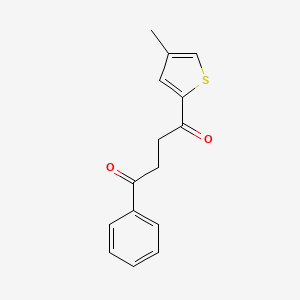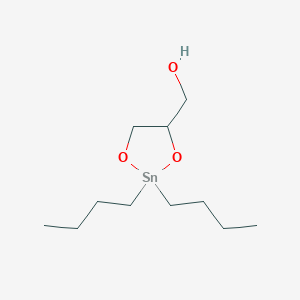
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a dioxastannolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C . The resulting product is then purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetyl chloride and benzoyl chloride are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide derivatives.
Reduction: Various organotin species.
Substitution: Substituted organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials.
Catalysis: It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of (2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The dioxastannolane ring structure also plays a role in stabilizing reaction intermediates and enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but lacks the hydroxyl group.
Dibutyltin oxide: A simpler organotin compound with different reactivity.
Dibutyltin dimethoxide: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is unique due to the presence of both the dioxastannolane ring and the hydroxyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and catalytic applications.
Propiedades
Número CAS |
90715-42-7 |
|---|---|
Fórmula molecular |
C11H24O3Sn |
Peso molecular |
323.02 g/mol |
Nombre IUPAC |
(2,2-dibutyl-1,3,2-dioxastannolan-4-yl)methanol |
InChI |
InChI=1S/2C4H9.C3H6O3.Sn/c2*1-3-4-2;4-1-3(6)2-5;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;-2;+2 |
Clave InChI |
MADGUZJNKNHOBR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(OCC(O1)CO)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


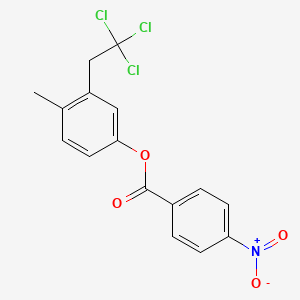
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
phosphanium perchlorate](/img/structure/B14354021.png)
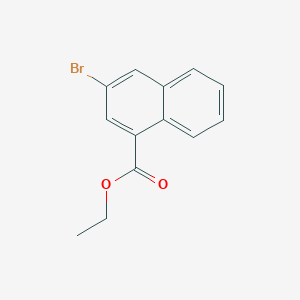
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
